2'-Fluoro-4'-(trifluoromethyl)acetophenone

Descripción

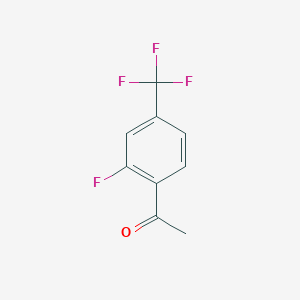

Structure

2D Structure

Propiedades

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXVWXLMGJVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153481 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122023-29-4 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122023294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-4'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution (EAS), where an acylium ion (generated from acetyl chloride and a Lewis acid like AlCl₃) attacks the aromatic ring. The trifluoromethyl group, a strong electron-withdrawing group, directs the acetyl group to the para position relative to itself, while the fluorine substituent occupies the ortho position.

Key Considerations:

-

Substrate : 1-fluoro-3-(trifluoromethyl)benzene is used as the starting material.

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0–5°C.

-

Acylating Agent : Acetyl chloride (1.1 equiv) added dropwise to prevent side reactions.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0°C | 78 |

| Reaction Time | 6 hours | 78 |

| Catalyst Loading | 1.2 equiv AlCl₃ | 85 |

| Solvent | DCM | 78 |

Challenges : Competing ortho/para directing effects between the fluorine (ortho/para director) and trifluoromethyl (meta director) groups can lead to regioisomeric by-products. Using excess AlCl₃ improves acylium ion stability, favoring the desired para-acetyl product.

Halogenation of Pre-Functionalized Acetophenones

Halogenation offers a post-functionalization route to install fluorine or trifluoromethyl groups. Two strategies are prevalent:

Electrophilic Fluorination

Fluorine is introduced via electrophilic fluorinating agents (e.g., Selectfluor®) on a pre-acylated intermediate.

Procedure:

-

Substrate : 4'-(trifluoromethyl)acetophenone.

-

Fluorinating Agent : Selectfluor® (1.5 equiv) in acetonitrile.

-

Conditions : 80°C, 12 hours under argon.

| Parameter | Value | Yield (%) |

|---|---|---|

| Selectfluor® Equiv | 1.5 | 65 |

| Temperature | 80°C | 65 |

| Reaction Time | 12 hours | 65 |

Limitations : Over-fluorination can occur at adjacent positions, requiring careful stoichiometric control.

Trifluoromethylation via Cross-Coupling

The trifluoromethyl group is introduced using Umemoto’s reagent (2,2,2-trifluoroethyl-diarylsulfonium salts) under palladium catalysis.

Protocol:

-

Substrate : 2'-fluoroacetophenone.

-

Reagent : Umemoto’s reagent (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Conditions : DMF, 100°C, 24 hours.

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 72 |

| Ligand | Xantphos | 72 |

| Solvent | DMF | 72 |

Side Reactions : Homocoupling of the trifluoromethyl group may reduce yields, mitigated by using excess substrate.

Grignard Reaction with Nitrile Intermediates

This method involves reacting a fluorinated benzoyl chloride with a trifluoromethyl-containing Grignard reagent.

Synthetic Pathway:

-

Nitrile Formation : 2-fluorobenzonitrile is treated with methylmagnesium bromide to form 2'-fluoroacetophenone.

-

Trifluoromethylation : The acetophenone intermediate reacts with trifluoromethylzinc bromide (CF₃ZnBr).

Experimental Data:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Nitrile to Ketone | MeMgBr (2.0 equiv) | THF, –20°C, 2 hours | 85 |

| CF₃ Incorporation | CF₃ZnBr (1.5 equiv) | DCM, 25°C, 8 hours | 68 |

Advantages : High regioselectivity due to the Grignard reagent’s nucleophilic specificity.

Drawbacks : Sensitivity to moisture necessitates strict anhydrous conditions.

Reductive Acylation

A two-step process involving reductive amination followed by oxidation.

Methodology:

-

Reductive Amination : 2-fluoro-4-(trifluoromethyl)benzaldehyde reacts with ammonium acetate and NaBH₃CN to form a secondary amine.

-

Oxidation : The amine is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Performance Metrics:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN (1.1 equiv) | MeOH, 0°C, 4 hours | 90 |

| Oxidation | Jones Reagent | Acetone, 0°C, 1 hour | 75 |

Notes : Over-oxidation to carboxylic acids is avoided by controlling reaction time and temperature.

Continuous Flow Synthesis

Modern flow chemistry techniques enhance yield and scalability.

Setup:

-

Reactors : Two sequential microreactors for acylation and fluorination.

-

Conditions :

-

Acylation : AlCl₃ (1.0 equiv), acetyl chloride (1.05 equiv), 50°C, residence time 10 min.

-

Fluorination : Selectfluor® (1.3 equiv), 80°C, residence time 20 min.

-

| Parameter | Value | Yield (%) |

|---|---|---|

| Total Residence Time | 30 min | 82 |

| Purity | >99% (HPLC) | 82 |

Benefits : Reduced side reactions and improved heat transfer compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

2’-Fluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenones.

Aplicaciones Científicas De Investigación

Organic Synthesis

2'-Fluoro-4'-(trifluoromethyl)acetophenone serves as a valuable intermediate in the synthesis of various complex organic molecules. Its fluorinated structure enhances the lipophilicity and metabolic stability of pharmaceutical compounds.

Key Reactions:

- Acylation Reactions : Acts as an acylating agent in the synthesis of more complex ketones and esters.

- Nucleophilic Substitution : The presence of fluorine makes it a suitable substrate for nucleophilic attack, facilitating the introduction of various functional groups.

Pharmaceutical Applications

The compound is recognized for its role in drug discovery and development. Its unique electronic properties can lead to improved bioavailability and efficacy of active pharmaceutical ingredients (APIs).

Notable Uses:

- Antimicrobial Agents : It has been used as a precursor in synthesizing novel antimicrobial agents, including triazole fungicides.

- Anti-cancer Compounds : Research indicates potential applications in synthesizing compounds with anti-cancer properties due to its ability to modify biological pathways.

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate for developing herbicides and pesticides. The trifluoromethyl group enhances biological activity while reducing toxicity to non-target organisms.

Example Products:

- Triazole Fungicides : Used in the synthesis of fungicides that are effective against a broad spectrum of plant pathogens.

- Insecticides : Contributes to the development of insecticides with improved selectivity and reduced environmental impact.

Material Science

The compound's properties make it suitable for applications in materials science, particularly in the development of advanced materials such as liquid crystals and polymers.

Potential Applications:

- Liquid Crystals : Its unique structure allows for manipulation of liquid crystal phases, which can be utilized in display technologies.

- Polymeric Materials : Enhances thermal stability and chemical resistance in polymer formulations.

Case Study 1: Synthesis of Triazole Fungicides

A study demonstrated the use of this compound as an intermediate in synthesizing triazole fungicides. The reaction involved several steps including acylation and cyclization, leading to compounds with significant antifungal activity against various pathogens .

Case Study 2: Development of Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer properties. In vitro studies indicated that these compounds inhibit cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2’-Fluoro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The presence of fluoro and trifluoromethyl groups enhances its reactivity and ability to participate in various chemical transformations . These groups can influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

2'-Fluoro-4'-(trifluoromethyl)acetophenone vs. 3'-Fluoro-4'-(trifluoromethyl)acetophenone

- Structural Difference : The fluorine substituent shifts from the 2' to the 3' position.

- Impact :

This compound vs. 2'-Hydroxy-4'-(trifluoromethyl)acetophenone

- Structural Difference : Replacement of fluorine with a hydroxyl (-OH) group at the 2' position.

- Impact: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water, ethanol) but reducing stability under acidic conditions . Reactivity diverges: The -OH group enables O-alkylation, whereas the -F group directs electrophilic aromatic substitution .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Nucleophilic Additions

- This compound undergoes hydrophosphonylation with dimethyl phosphite under N-heterocyclic carbene (NHC) catalysis, yielding α-hydroxyphosphonates in >80% efficiency. In contrast, non-fluorinated acetophenones (e.g., acetophenone itself) fail to react under identical conditions .

- The -CF₃ group stabilizes transition states in Michael additions, enabling enantioselective synthesis of fluorinated chiral alcohols .

Friedel-Crafts Acylation

- The 4'-trifluoromethyl group deactivates the aromatic ring, reducing reactivity in Friedel-Crafts reactions compared to 4'-methyl or 4'-methoxy analogues. For example, 2'-methoxy-4'-trifluoromethyl acetophenone requires harsher conditions (AlCl₃, 30°C, 12 h) for acylation .

Actividad Biológica

2'-Fluoro-4'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone that has garnered attention in pharmaceutical and chemical research due to its unique structural properties. The compound features a trifluoromethyl group and a fluoro substituent on the phenyl ring, which significantly influence its biological activity and chemical reactivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H6F4O

- Molecular Weight : 206.14 g/mol

- CAS Number : 208173-21-1

The presence of the trifluoromethyl and fluoro groups enhances the compound's lipophilicity and electronic properties, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study on thiosemicarbazone derivatives of acetophenones demonstrated that compounds with similar structural features could induce apoptosis in cancer cell lines, including K562 cells. The mechanism involved mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory activities. Similar fluorinated compounds have shown promise in inhibiting inflammatory pathways, suggesting that this compound may possess comparable effects.

Case Studies

-

Thiosemicarbazone Derivatives

A series of thiosemicarbazone derivatives related to acetophenones were synthesized and evaluated for their biological activities. These derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their potency. -

Enzyme Inhibition Studies

In vitro studies have shown that fluorinated acetophenones can serve as effective enzyme inhibitors. For instance, investigations into their binding affinities with certain kinases revealed promising results, indicating potential therapeutic applications in targeted cancer therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | TBD |

| 4'-Fluoro-2'-(trifluoromethyl)acetophenone | Enzyme inhibition | TBD |

| Thiosemicarbazone derivatives | Cytotoxicity in K562 cells | <10 |

Q & A

Q. What are the established synthetic routes for 2'-Fluoro-4'-(trifluoromethyl)acetophenone, and what experimental conditions are critical?

Synthesis typically involves halogenated aromatic precursors and Friedel-Crafts acylation or nucleophilic substitution. For example, fluorinated acetophenones are often synthesized via coupling reactions under pH-controlled conditions (pH 4–6) with copper sulfate as a catalyst . Distillation (steam or reduced-pressure) and extraction using solvents like benzene are critical for purification . Bromination methods using pyridine hydrobromide perbromide may also apply to derivatives with trifluoromethyl groups .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : NMR identifies fluorine environments, while NMR resolves aromatic proton splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 206.14 g/mol for 3'-Fluoro-4'-(trifluoromethyl)acetophenone) .

- FT-IR : Detects carbonyl (C=O) stretches (~1700 cm) and C-F vibrations (1100–1200 cm) .

- Melting/Boiling Points : Key for purity assessment (e.g., mp 35–38°C, bp 244°C for related compounds) .

Q. How does fluorine substitution influence the compound’s stability and reactivity?

The electron-withdrawing nature of fluorine and trifluoromethyl groups enhances electrophilic aromatic substitution (EAS) resistance but increases reactivity in nucleophilic acyl substitutions. Fluorine’s strong C-F bond improves thermal stability but complicates reduction reactions . Comparative studies show trifluoromethyl groups lower pKa of adjacent protons, affecting base-catalyzed reactions .

Advanced Research Questions

Q. What computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculates logP (3.44) and topological polar surface area (0 Ų) to predict solubility and membrane permeability . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like Kinesin-5 proteins, relevant in cancer research . Vapor pressure (0.031 mmHg at 25°C) and Hansen solubility parameters are derived via COSMO-RS .

Q. How do electron-withdrawing groups impact its reactivity in cross-coupling reactions?

The trifluoromethyl group deactivates the aromatic ring, directing electrophiles to meta positions. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) require elevated temperatures (80–100°C) due to reduced electron density . Brominated analogs show higher reactivity in Ullmann couplings compared to non-halogenated derivatives .

Q. What are the challenges in handling and storing this compound?

- Storage : Keep under inert gas (N) at 0–6°C to prevent hydrolysis or oxidation .

- Safety : Irritant (Risk Code R36/37/38); use PPE and fume hoods. Avoid benzene extraction due to toxicity; substitute with toluene or ethyl acetate .

- Stability : Monitor for decomposition via TLC or HPLC, as trifluoromethyl groups can hydrolyze under acidic conditions .

Q. How is this compound applied in medicinal chemistry research?

It serves as a precursor for fluorinated bioactive molecules. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.